molecular formula C13H10Cl2N2OS B2718215 4-(2,3-Dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 361478-22-0

4-(2,3-Dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2718215
CAS No.: 361478-22-0
M. Wt: 313.2
InChI Key: PAPBFOZDAHVCDY-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: is a complex organic compound characterized by its multiple functional groups, including chlorophenyl, methylthio, oxo, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the dichlorophenyl moiety. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a dichlorophenyl boronic acid with an appropriate halide under palladium catalysis

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated process control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The nitrile group can be reduced to form primary amines.

  • Substitution: : The chlorophenyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Primary amines.

  • Substitution: : Substituted phenyl derivatives or thioethers.

Scientific Research Applications

  • Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(2,3-Dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 2,3-Dichlorophenol: : A simpler phenolic compound lacking the pyridine and nitrile groups.

  • 2-(Methylthio)pyridine derivatives: : Compounds with similar sulfur-containing groups but different substituents on the pyridine ring.

The uniqueness of 4-(2,3-Dichlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2OS/c1-19-13-9(6-16)8(5-11(18)17-13)7-3-2-4-10(14)12(7)15/h2-4,8H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPBFOZDAHVCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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